![molecular formula C34H35ClN4O3S3 B2988925 4-(azepan-1-ylsulfonyl)-N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride CAS No. 1216640-00-4](/img/structure/B2988925.png)
4-(azepan-1-ylsulfonyl)-N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain several structural motifs common in medicinal chemistry, including a benzothiazole, a tetrahydrothienopyridine, and a benzamide . These structures are often found in biologically active compounds, suggesting potential pharmaceutical applications for this compound.
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through multicomponent reactions . For example, thiadiazolo and benzothiazolo pyrimidines have been synthesized using vanadium oxide loaded on fluorapatite as a catalyst .Molecular Structure Analysis
The molecular structure of this compound likely includes several ring structures, including a benzothiazole and a tetrahydrothienopyridine . These structures could potentially influence the compound’s reactivity and biological activity.Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Research on similar compounds has explored their potential antimicrobial activities. For instance, studies have demonstrated the synthesis of various heterocyclic compounds, including thiazolinone derivatives, and their subsequent evaluation for antimicrobial efficacy. These compounds often show promising results against a range of microbial strains, highlighting their potential utility in developing new antimicrobial agents (Patel & Patel, 2015).
Novel Synthetic Methodologies
Another area of significant research interest involves the development of novel synthetic methodologies for producing heterocyclic compounds. These methods aim to increase the efficiency, yield, and selectivity of the synthetic processes. For example, the facile synthesis of condensed aminothiazole derivatives using α-bromolactams and thioamides has been explored, demonstrating the utility of these methods in constructing complex heterocyclic structures (Uchikawa & Aono, 1994).
Potential Therapeutic Properties
Additionally, research into similar compounds often investigates their potential therapeutic properties. This includes evaluating the biological activities of these compounds, such as their ability to act as serotonin receptor antagonists, which could have implications for developing treatments for various neurological disorders. For example, studies on heterocyclic carboxamides have explored their potential as antipsychotic agents, with some derivatives showing promising in vivo activities (Norman et al., 1996).
Eigenschaften
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34N4O3S3.ClH/c39-32(25-14-16-26(17-15-25)44(40,41)38-19-8-1-2-9-20-38)36-34-31(33-35-28-12-6-7-13-29(28)42-33)27-18-21-37(23-30(27)43-34)22-24-10-4-3-5-11-24;/h3-7,10-17H,1-2,8-9,18-23H2,(H,36,39);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMMGNLNUFUFOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)CC5=CC=CC=C5)C6=NC7=CC=CC=C7S6.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35ClN4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
679.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(azepan-1-ylsulfonyl)-N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.